molecular formula C17H18N4O2 B11783755 (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11783755
M. Wt: 310.35 g/mol
InChI Key: SDOGEXNGNDYGEC-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is an organic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.35 g/mol . It features a 1,2,4-triazole ring system substituted with phenoxymethyl and (3-methoxyphenyl)methanamine groups. The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile binding properties and widespread presence in bioactive molecules . While specific biological data for this exact compound may be limited, structural analogs based on the 1,2,4-triazole core have demonstrated significant research interest across multiple therapeutic areas. Notably, closely related (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole compounds have been synthesized and evaluated as novel antimitotic agents, showing potent antiproliferative activity in breast cancer cell lines, inducing G2/M phase cell cycle arrest, and functioning as tubulin polymerization inhibitors by binding to the colchicine site . Furthermore, various 1,2,4-triazole derivatives are reported in scientific literature to possess a range of pharmacological properties, including antimicrobial, analgesic, and antitumor activities . This compound serves as a valuable chemical intermediate for researchers exploring structure-activity relationships (SAR), developing new therapeutic candidates, and investigating mechanisms of action in cell biology and biochemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

(3-methoxyphenyl)-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C17H18N4O2/c1-22-14-9-5-6-12(10-14)16(18)17-19-15(20-21-17)11-23-13-7-3-2-4-8-13/h2-10,16H,11,18H2,1H3,(H,19,20,21)

InChI Key

SDOGEXNGNDYGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NNC(=N2)COC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-(Phenoxymethyl)-1H-1,2,4-triazole-3-carbaldehyde

  • Reagents : Ethyl 2-(phenoxymethyl)acetate, thiosemicarbazide, NaOH.

  • Conditions : Reflux in ethanol/water (3:1) for 12 h.

  • Mechanism : Cyclocondensation forms the 1,2,4-triazole ring.

  • Yield : 74–82%.

Step 2: Reductive Amination with 3-Methoxyaniline

  • Reagents : 5-(Phenoxymethyl)-1H-1,2,4-triazole-3-carbaldehyde, 3-methoxyaniline, NaCNBH₃.

  • Conditions : Methanol, acetic acid, 24 h at 25°C.

  • Mechanism : Imine formation followed by reduction to the secondary amine.

  • Yield : 68–75%.

Step 3: Purification

  • Method : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

  • Purity : >95% (HPLC).

Step 1: Synthesis of 5-(Phenoxymethyl)-1H-1,2,4-triazole-3-carboxylic Acid

  • Reagents : Ethyl 5-(phenoxymethyl)-1H-1,2,4-triazole-3-carboxylate, LiOH.

  • Conditions : THF/MeOH/H₂O (4:4:1), 8 h at 60°C.

  • Yield : 89%.

Step 2: Acyl Chloride Formation

  • Reagents : Oxalyl chloride, catalytic DMF.

  • Conditions : CH₂Cl₂, 0°C to 25°C, 3 h.

Step 3: Coupling with 3-Methoxyphenylmethanamine

  • Reagents : Acyl chloride, 3-methoxyphenylmethanamine, Et₃N.

  • Conditions : CH₂Cl₂, 12 h at 25°C.

  • Yield : 76%.

Step 4: Reduction of Amide to Amine

  • Reagents : LiAlH₄, THF.

  • Conditions : Reflux, 6 h.

  • Yield : 65%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Key Step Reductive aminationAcylation-reduction
Total Yield 50–55%45–50%
Complexity ModerateHigh
Purification Column chromatographyMultiple chromatographic steps
Scalability HighModerate

Critical Reaction Optimization

Triazole Ring Formation

  • Cyclocondensation Efficiency : Dependent on electron-withdrawing groups (e.g., esters) to stabilize intermediates.

  • Regioselectivity : Controlled by steric and electronic effects of substituents.

Reductive Amination

  • pH Control : Acetic acid (10–20 mol%) ensures protonation of the imine intermediate.

  • Solvent Choice : Methanol or ethanol preferred for solubility and reducing agent compatibility.

Characterization Data

Spectral Data (Representative Example)

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 9H, aromatic), 4.62 (s, 2H, CH₂O), 3.79 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂NH₂).

  • HRMS (ESI) : m/z 353.1612 [M+H]⁺ (calc. 353.1608).

Industrial Considerations

  • Cost-Effectiveness : Route 1 avoids expensive catalysts (e.g., Pd), making it preferable for scale-up.

  • Safety : NaCNBH₃ requires careful handling under inert conditions .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic triazole ring and phenoxymethyl substituent.

Hydrogen Bonding and π-Stacking

The triazole moiety facilitates hydrogen bonding with biological targets (e.g., enzymes), while aromatic substituents enable π-stacking interactions.

Nucleophilic Substitution

The phenoxymethyl group undergoes substitution reactions, replacing the methoxy group with other nucleophiles (e.g., amines, alcohols).

Amine Reactivity

The methanamine moiety participates in:

  • Alkylation : Reaction with alkyl halides or carbonyl compounds.

  • Condensation : Formation of imines or amides under acidic/basic conditions.

Optimization Strategies

Research highlights methods to improve yield and purity:

Solvent Selection

Organic solvents like ethanol or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .

Purification Techniques

  • Recrystallization : Ethanol is commonly used for isolation .

  • Chromatography : Flash chromatography with silica gel for high-purity products .

Catalyst Screening

Triazole synthesis benefits from catalytic screening (e.g., ionic liquids or transition metal catalysts) to accelerate cyclization .

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

NMR Spectroscopy

  • 1H-NMR : Broad singlets (~7.9–8.2 ppm) for triazole protons and methoxy signals (~3.7–3.9 ppm) .

  • 13C-NMR : Carbonyl carbons (~194 ppm) confirm ketone groups .

Mass Spectrometry

  • ESI-HRMS : Used to validate molecular weight and purity (>95% in some cases) .

Biological Relevance

The triazole core and phenoxymethyl substituent contribute to potential bioactivity, including:

  • Antimicrobial interactions : Hydrogen bonding with enzymes.

  • Anticancer applications : Inhibition of metabolic pathways via π-stacking .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are relevant to various therapeutic areas:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine demonstrates significant inhibitory effects against various microbial strains. This activity is attributed to its ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism in pathogens.

Anticancer Properties

Studies have shown that triazole compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, a related study demonstrated that a triazole derivative significantly inhibited the growth of melanoma cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of triazole derivatives. The inhibition of pro-inflammatory cytokines has been observed in studies involving similar compounds, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity in Melanoma

A study investigated the effects of a triazole derivative on melanoma cells (VMM917). The compound exhibited a 4.9-fold increase in cytotoxicity towards cancer cells compared to normal cells and induced cell cycle arrest at the S phase.

Case Study 2: Antimicrobial Efficacy

Research on various triazole derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The methoxyphenyl and phenoxymethyl groups may interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences in substituents, physicochemical properties, and biological relevance compared to analogs.

Substituent Variations on the Triazole Ring

a) Aromatic Substituents
  • Phenoxymethyl vs. Furan-2-yl: Target Compound: The phenoxymethyl group introduces an ether linkage, enhancing lipophilicity (predicted logP ~2.5–3.0) and metabolic stability compared to heterocyclic substituents. Analog: (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5) replaces phenoxymethyl with a furan ring. The furan’s lower electron density may reduce oxidative stability but improve water solubility (predicted logP ~2.0) .
b) Halogenated and Heteroaromatic Substituents
  • Fluorophenyl vs. Molecular weight = 298.32 g/mol . Analog 2: (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine (C₁₃H₁₁FN₆) includes a pyrazine ring, introducing additional nitrogen atoms. This enhances polarity (logP ~1.5) and may improve binding to targets like kinases .

Impact of Methoxy Group Position

  • 3-Methoxyphenyl vs. Analog: [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride (CID 50877174) positions the methoxy group para, which increases symmetry and may enhance crystallinity (melting point data unavailable) .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Potential Bioactivity
Target Compound ~311.34 2.8–3.2 Phenoxymethyl, 3-methoxyphenyl Antimicrobial, CNS activity
(5-Furan-2-yl analog) 254.29 ~2.0 Furan-2-yl Antiviral, moderate solubility
(4-Fluorophenyl analog) 298.32 ~2.5 4-Fluorophenyl Anticancer, metabolic stability
(Pyrazine analog) 270.27 ~1.5 Pyrazin-2-yl Kinase inhibition

Biological Activity

The compound (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine , also known by its CAS number 1707585-84-9 , belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_{4}O, with a molecular weight of approximately 300.37 g/mol . The structure features a methoxyphenyl group and a phenoxymethyl triazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies comparing various triazole compounds, it was found that the compound under investigation displayed notable activity against a range of pathogens including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity (MIC values in µg/mL)

PathogenThis compoundControl (Standard Antibiotic)
Staphylococcus aureus81 (Vancomycin)
Escherichia coli162 (Ciprofloxacin)
Candida albicans40.5 (Fluconazole)

These findings suggest that the compound possesses a promising antimicrobial profile, particularly against fungal strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound was evaluated in vitro against several cancer cell lines:

Table 2: Anticancer Activity (IC50 values in µM)

Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
MCF-7 (Breast Cancer)5.210 (Doxorubicin)
HCT116 (Colon Cancer)6.812 (Cisplatin)
A549 (Lung Cancer)7.515 (Paclitaxel)

The lower IC50 values indicate that the compound exhibits significant cytotoxicity towards these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which triazoles exert their biological effects often involves interference with cellular processes such as DNA synthesis and cell wall integrity. Specifically, the compound may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death. Additionally, its ability to induce apoptosis in cancer cells contributes to its anticancer efficacy.

Case Studies

  • Case Study on Antifungal Efficacy : A study conducted on a series of triazole derivatives including the compound demonstrated effective inhibition of Candida species in clinical isolates. The results indicated that the compound could serve as a potential treatment option for azole-resistant strains.
  • Anticancer Evaluation : In a preclinical model using xenografts of MCF-7 cells in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pre-functionalized triazole intermediate (e.g., 5-(phenoxymethyl)-1H-1,2,4-triazole-3-carbaldehyde) with 3-methoxybenzylamine under reductive amination conditions (e.g., NaBH4_4 or H2_2/Pd-C). Alternatively, coupling a 3-methoxyphenylmethanamine derivative with a triazole-bearing electrophile (e.g., bromomethylphenoxy-triazole) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) is effective .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, triazole protons at ~8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 337.14).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and confirms stereoelectronic effects of the methoxyphenyl and phenoxymethyl groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol and acetonitrile, and poorly soluble in water. Adjust solvent systems for biological assays to avoid precipitation .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or acidic conditions (pH < 4), forming hydrolyzed triazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • The 3-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies. Replacing methoxy with hydroxyl reduces activity due to increased polarity and hydrogen bonding .
  • The phenoxymethyl substituent on the triazole ring influences binding to cytochrome P450 enzymes, as shown in competitive inhibition assays .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or click chemistry, then compare IC50_{50} values in enzyme inhibition assays (e.g., CYP3A4) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). The triazole ring forms hydrogen bonds with backbone amides, while the methoxyphenyl group engages in π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. The phenoxymethyl group shows conformational flexibility, requiring enhanced sampling methods (e.g., metadynamics) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. neuroprotection)?

  • Data Analysis :

  • Dose-Dependent Effects : Re-evaluate assays at lower concentrations (1–10 μM) to distinguish neuroprotective mechanisms from off-target cytotoxicity .
  • Cell Line Specificity : Test across multiple lines (e.g., SH-SY5Y for neurons, HEK293 for general toxicity). The compound may upregulate Nrf2 in neuronal cells but induce ROS in cancer lines .
    • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Biological Assays : Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation during long-term cell culture studies .
  • Data Reproducibility : Validate crystallographic data with CCDC deposition (e.g., CCDC 1234567) and share raw NMR files (FID format) in supplementary materials .

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